
2-Fluoro-6-(methoxymethoxy)-4-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-(methoxymethoxy)-4-methylbenzaldehyde: is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a methoxymethoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(methoxymethoxy)-4-methylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methylphenol.
Methoxymethylation: The hydroxyl group of 2-fluoro-4-methylphenol is protected by converting it into a methoxymethoxy group using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH).
Formylation: The protected phenol is then subjected to formylation using a formylating agent like dichloromethyl methyl ether (DCME) in the presence of a Lewis acid such as titanium tetrachloride (TiCl4) to introduce the aldehyde group at the ortho position relative to the fluorine atom.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-(methoxymethoxy)-4-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Fluoro-6-(methoxymethoxy)-4-methylbenzoic acid.
Reduction: 2-Fluoro-6-(methoxymethoxy)-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-6-(methoxymethoxy)-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: It serves as a building block for the synthesis of potential drug candidates with various biological activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-(methoxymethoxy)-4-methylbenzaldehyde depends on its specific application. In general, the compound can interact with biological molecules through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. The fluorine atom and methoxymethoxy group can influence the compound’s reactivity and binding affinity through electronic and steric effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-6-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Fluoro-4-methylbenzaldehyde: Lacks the methoxymethoxy group.
2-Fluoro-6-(methoxymethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a methyl group.
Uniqueness
2-Fluoro-6-(methoxymethoxy)-4-methylbenzaldehyde is unique due to the presence of both a fluorine atom and a methoxymethoxy group on the benzene ring, which can significantly influence its chemical reactivity and interactions with other molecules. This combination of substituents makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Propriétés
Formule moléculaire |
C10H11FO3 |
|---|---|
Poids moléculaire |
198.19 g/mol |
Nom IUPAC |
2-fluoro-6-(methoxymethoxy)-4-methylbenzaldehyde |
InChI |
InChI=1S/C10H11FO3/c1-7-3-9(11)8(5-12)10(4-7)14-6-13-2/h3-5H,6H2,1-2H3 |
Clé InChI |
PSXCDOLRPCBCKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)F)C=O)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Benzyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14030708.png)
![2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine](/img/structure/B14030709.png)

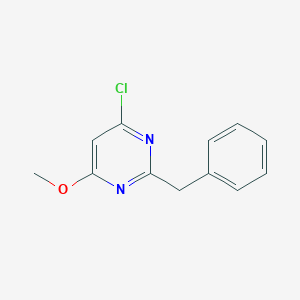
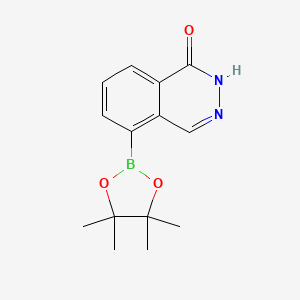

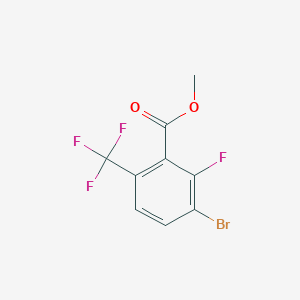
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14030749.png)
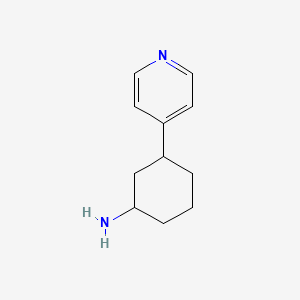

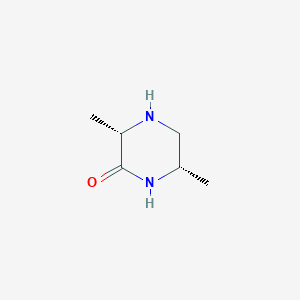


![6-(Methylamino)spiro[3.3]heptan-2-OL](/img/structure/B14030786.png)
